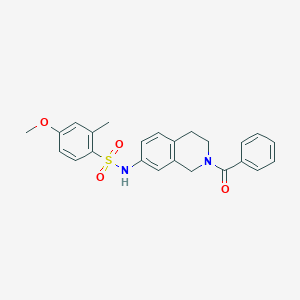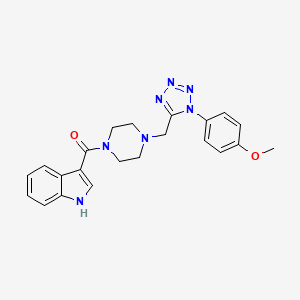![molecular formula C15H13N3O4 B2511430 4-méthylbenzènecarboxylate de 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]éthyle CAS No. 320420-11-9](/img/structure/B2511430.png)
4-méthylbenzènecarboxylate de 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenecarboxylate is a complex organic molecule with potential applications in various fields. Its structure combines a pyrimidinyl ring with a carboxylate group, leading to interesting chemical properties and biological activities.
Applications De Recherche Scientifique
2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenecarboxylate finds applications in:
Chemistry: : As an intermediate in organic synthesis and a building block for complex molecules.
Biology: : Potential as a probe for studying biological processes or as a precursor to biologically active compounds.
Medicine: : Investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: : Used in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenecarboxylate involves multiple steps:
Formation of the pyrimidine ring: : Starting from appropriate precursors, the pyrimidine ring is synthesized via condensation reactions.
Attachment of the cyano group: : The cyano group is introduced through nucleophilic substitution or cyanation reactions.
Formation of the ester bond: : The ethyl carboxylate moiety is formed by esterification of 4-methylbenzenecarboxylic acid with ethanol.
Final coupling: : The pyrimidine derivative is coupled with the ester moiety under suitable conditions to yield the target compound.
Industrial Production Methods
For industrial production, scalable methods such as batch or continuous flow synthesis are employed. Catalysts, optimized reaction conditions, and high-purity starting materials ensure efficient synthesis and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenecarboxylate can undergo several types of reactions:
Oxidation: : Reaction with strong oxidizing agents can lead to the formation of new functional groups or degradation of the molecule.
Reduction: : Hydrogenation or reduction reactions can modify the cyano and pyrimidine groups.
Substitution: : Various nucleophilic or electrophilic substitution reactions can be performed, introducing new substituents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide under acidic or basic conditions.
Reduction: : Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: : Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products could include carboxylic acids or hydroxylated derivatives.
Reduction products may involve amines or partially hydrogenated pyrimidines.
Substitution products depend on the specific reagents used, yielding a variety of modified pyrimidine derivatives.
Mécanisme D'action
The compound's effects are mediated through its interaction with specific molecular targets:
Pyrimidine ring: : May interact with nucleic acids or enzymes, modulating their function.
Cyano group: : Can undergo metabolic conversion, affecting cellular processes.
Carboxylate group: : Influences the compound's solubility and interaction with biological membranes.
Comparaison Avec Des Composés Similaires
Compared to other pyrimidine derivatives, 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenecarboxylate stands out due to its unique structural features:
Pyrimidine vs. Purine Derivatives: : Unlike purine-based compounds, it has a simpler ring structure with different biological targets.
Cyano Group: : Provides unique reactivity compared to derivatives lacking this group.
Similar Compounds
2,4-Dioxo-3,4-dihydropyrimidine derivatives
Ethyl 4-methylbenzenecarboxylate derivatives
Cyano-substituted pyrimidines
Exploring and experimenting with such compounds can pave the way for new scientific discoveries and applications. Curious about something specific in this compound's chemistry?
Propriétés
IUPAC Name |
2-(5-cyano-2,4-dioxopyrimidin-1-yl)ethyl 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10-2-4-11(5-3-10)14(20)22-7-6-18-9-12(8-16)13(19)17-15(18)21/h2-5,9H,6-7H2,1H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHHABRILOGBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCCN2C=C(C(=O)NC2=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(4-Chlorophenyl)amino]propan-1-ol](/img/structure/B2511358.png)


![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2511364.png)

![2-(7-(4-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2511367.png)
![Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B2511368.png)


